2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine
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Overview
Description
2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine is a complex organic compound that features a pyrazine ring bonded to a piperidine moiety through an ether linkage The piperidine ring is further substituted with a thiadiazole group, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable thioamide with hydrazine under acidic conditions.
Piperidine Derivative Synthesis: The piperidine ring is often synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
Ether Linkage Formation: The pyrazine ring is then linked to the piperidine derivative via an ether bond, usually through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiadiazole ring, converting it to an alcohol.
Substitution: The pyrazine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine involves its interaction with various molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine
- 2-{[1-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine
Uniqueness
2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The propyl group in the thiadiazole ring may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a bioactive compound.
Properties
IUPAC Name |
(4-propylthiadiazol-5-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-2-4-12-14(23-19-18-12)15(21)20-8-3-5-11(10-20)22-13-9-16-6-7-17-13/h6-7,9,11H,2-5,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYFVXBCCKLWKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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